
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline (CTQ) is a synthetic compound that has a variety of applications in chemical, pharmaceutical, and biotechnological research. CTQ is a heterocyclic organic compound that is composed of a benzene ring and a quinazoline ring. It is a yellow-orange crystalline solid that is soluble in water, ethanol, and other polar organic solvents. CTQ has been studied for its potential applications in the synthesis of pharmaceuticals and other organic compounds, and it has been found to have a variety of biochemical and physiological effects in laboratory experiments.
Applications De Recherche Scientifique
Structural Analysis and Design
Research on substituted tetrahydroquinolines, including compounds structurally related to 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline, focuses on their crystal structures. These studies utilize single-crystal X-ray diffraction to solve and refine structures, providing insights into molecular arrangements and potential applications in heterocyclic design (Albov, Rybakov, Babaev, & Aslanov, 2004).
Synthesis of Novel Compounds
The versatility of tetrahydroquinazoline derivatives in chemical reactions is evident from their role in synthesizing new tetrahydroquinazolines and tetrahydrothieno[2,3-b]quinolines. These processes include reactions with methyl iodide, hydrazine hydrate, phenylhydrazine, thiosemicarbazide, and α-halocarbonyl compounds, leading to various alkylated products and intramolecular cyclizations (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Thermo-Physical Characterization
Studies on the thermo-physical properties of related compounds, such as 1,3,4-oxadiazole derivatives, in different solvents provide valuable information on density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters. These findings are crucial for understanding the solvation behavior and molecular interactions of tetrahydroquinazoline derivatives in various environments (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Tubulin-Polymerization Inhibition
Research into 4-(N-cycloamino)phenylquinazolines, derived from modifications of the tetrahydroquinoline moiety, has identified these compounds as novel tubulin-polymerization inhibitors. They target the colchicine site, showing high cytotoxic activity in vitro and significant antitumor activity in vivo, which underscores the potential of tetrahydroquinazoline derivatives in developing new anticancer therapies (Wang et al., 2014).
Antimalarial Activity
Derivatives of tetrahydroquinazoline have been evaluated for their antimalarial activity against Plasmodium falciparum. The study underscores the potential of certain tetrahydroquinazoline derivatives as inhibitors of dihydrofolate reductase, suggesting their usefulness in developing new antimalarial agents (Ommeh et al., 2004).
Antiviral Research
Fluorine-containing 4-arylaminoquinazolines, including those with substitutions similar to this compound, have been synthesized and assessed for their antiviral activity. These compounds exhibit promising results against various viruses, highlighting their potential in antiviral drug development (Lipunova, Nosova, Laeva, & Charushin, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQBZDZLOKZGBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401382 |
Source


|
| Record name | 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51660-11-8 |
Source


|
| Record name | 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51660-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

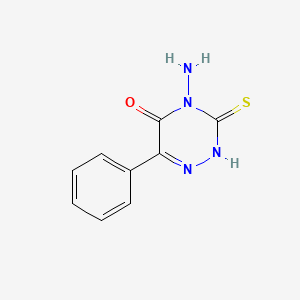
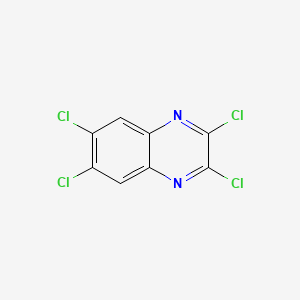

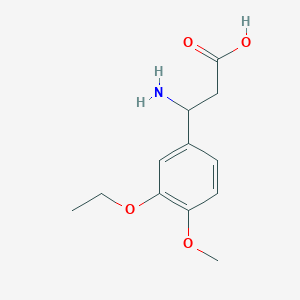

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)
amino]acetic acid](/img/structure/B1308404.png)

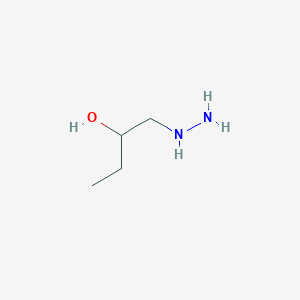
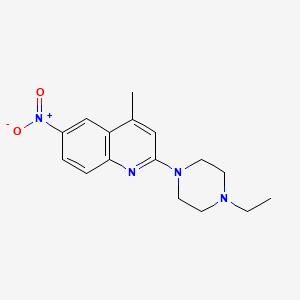

![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)
![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)
